molecular formula C7H6N2OS B1330787 2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one CAS No. 18504-86-4

2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one

Cat. No. B1330787
CAS RN: 18504-86-4
M. Wt: 166.2 g/mol
InChI Key: GUGWLRYNQDGMSE-UHFFFAOYSA-N
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Description

The compound 2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one is a heterocyclic molecule that is part of a broader family of compounds featuring a pyrido[1,4]thiazine core. This core structure is characterized by a fusion of pyridine and thiazine rings, which can be further substituted to yield a variety of derivatives with diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds, such as 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones, has been achieved through T3P-mediated cyclization of N-phenyl-C-aryl imines with thionicotinic acid. This method is operationally simple and does not require specialized equipment or anhydrous solvents, yielding moderate to good yields . Another synthesis route involves the reaction of pyridinium 1,4-zwitterionic thiolates with sulfenes, leading to the formation of 1,9a-dihydropyrido[2,1-c][1,4]thiazines through a stepwise pathway .

Molecular Structure Analysis

The molecular structure of compounds within this family can be complex, with the potential for various substituents to influence the overall molecular geometry and electronic distribution. The first crystal structure of neutral thionicotinic acid, a related molecule, has been reported, showing the molecule in the form of the thione tautomer . This structural information is crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrido[1,4]thiazine derivatives can vary significantly depending on the substituents and reaction conditions. For instance, the reaction modes of pyridinium 1,4-zwitterionic thiolates with sulfenes can lead to different products, such as 3H-1,2-dithiole 2,2-dioxides or 1,9a-dihydropyrido[2,1-c][1,4]thiazines, indicating a versatile chemistry . Additionally, the condensation of esters of 3H-2-imino-7-methyl-4-oxopyrido[3,2-e]-1,3-thiazine-5- and -6-carboxylic acids with formaldehyde and primary amines can yield new derivatives of pyrido[3,2-e]-1,3-thiazino[3,2-a]-s-triazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, stability, and reactivity. The synthesis and characterization of a copper(II) complex with a related ligand, 2-(2-pyridyl)iminotetrahydro-1,3-thiazine, have been described, providing insights into the coordination behavior and physical properties of these compounds . Some derivatives have also shown strong analgesic activity upon pharmacological screening, suggesting potential therapeutic applications .

Scientific Research Applications

Synthesis and Ligand Potential

  • Synthesis and Potential as Ligands : A study by Weber and Erker (2002) discusses the synthesis of 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one, which is a precursor in creating potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex (Weber & Erker, 2002).

Structural and Chemical Studies

  • Characterization of Pyrido[2,1-b]thiazines : A study provides insights into the synthesis and characterization of various pyrido[2,1-b]thiazines, highlighting their structural importance in bioactive natural products and pharmaceuticals (Dyachenko & Chernega, 2007).
  • Investigation of Pyrido[3,2-e][1,3]thiazin-4-ones : Research by Yennawar et al. (2019) presents the synthesis and crystal structures of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones, contributing to the understanding of their molecular structures (Yennawar et al., 2019).

Therapeutic Potential and Bioactivity

  • Anticonvulsant Activities : Inami et al. (2015) explored the synthesis and structure-activity relationships of 2-amino-4H-pyrido[3,2-e][1,3]thiazin-4-one derivatives, revealing their potential as AMPA receptor antagonists with anticonvulsant activities (Inami et al., 2015).
  • Anticancer Properties : A study by Temple et al. (1983) investigated the effects of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines on the proliferation of L1210 cells and their potential in treating P388 leukemia (Temple et al., 1983).

Crystallographic and Structural Analyses

  • Crystallographic Studies : Research on 3,7-dimethyl-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide by Dupont et al. (1995) detailed the structure of this novel pyridinium-containing heterocycle, providing valuable crystallographic data (Dupont et al., 1995).

properties

IUPAC Name

4H-pyrido[4,3-b][1,4]thiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-7-4-11-6-1-2-8-3-5(6)9-7/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGWLRYNQDGMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171706
Record name 2H-Pyrido(4,3-b)(1,4)thiazin-3(4H)-one
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Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one

CAS RN

18504-86-4
Record name 2H-Pyrido(4,3-b)(1,4)thiazin-3(4H)-one
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Record name 2H-Pyrido(4,3-b)(1,4)thiazin-3(4H)-one
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Record name 2H,3H,4H-pyrido[4,3-b][1,4]thiazin-3-one
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Record name 2H-PYRIDO(4,3-B)(1,4)THIAZIN-3(4H)-ONE
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